2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-2-3-8-16-15-17-9-12(14(21)22)13(19-15)18-10-4-6-11(20)7-5-10/h9-11,20H,2-8H2,1H3,(H,21,22)(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWINVBYPBYEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(Butylamino)-4-aminopyrimidine: A simpler analog lacking the hydroxycyclohexyl group.
4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid: A derivative missing the butylamino group.
2-(Methylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid: A similar compound with a methyl group instead of a butyl group, affecting its reactivity and application.
Biological Activity
The compound 2-(Butylamino)-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a butylamino group, a hydroxycyclohexyl moiety, and a carboxylic acid functional group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity
- Antimicrobial Activity
Anticancer Activity
Studies have demonstrated that the compound shows significant anticancer properties. For instance, in vitro assays using human lung adenocarcinoma (A549) cells revealed that the compound reduced cell viability significantly compared to controls. The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth.
Table 1: Anticancer Activity Data
The anticancer effects are attributed to the compound's ability to interact with various cellular targets, including enzymes involved in cell cycle regulation and apoptosis pathways. The presence of the carboxylic acid group enhances its solubility and bioavailability, facilitating better interaction with biological targets.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various bacterial strains. It was evaluated against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Klebsiella pneumoniae | 32 | |
| Staphylococcus aureus | 16 |
Case Studies
A notable study focused on the compound's efficacy against resistant bacterial strains. The results indicated that it could serve as a potential lead for developing new antibiotics due to its ability to inhibit bacterial growth effectively without significant cytotoxicity towards human cells.
Case Study: Efficacy Against Burkholderia pseudomallei
In a specific case study involving Burkholderia pseudomallei, the causative agent of melioidosis, the compound exhibited antibacterial activity by stabilizing proteins involved in bacterial metabolism. This was assessed through fluorescence-based thermal shift assays, highlighting its potential as a therapeutic agent for treating infections caused by this pathogen .
Scientific Research Applications
Cancer Treatment
One of the most significant applications of 2-(Butylamino)-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid is its role as a Mer kinase inhibitor. Abnormal activation of Mer kinase has been implicated in various cancers, including acute lymphoblastic leukemia and myeloid leukemia. Research indicates that this compound can effectively inhibit Mer kinase activity, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Study: UNC1062
A study published in Nature demonstrated that UNC1062 (the compound's designation) showed potent inhibition of Mer kinase, resulting in decreased proliferation of cancer cells and increased sensitivity to chemotherapeutic agents . The study highlights the potential for this compound in combination therapies for cancer treatment.
Neurological Disorders
Research has also indicated that compounds similar to this compound may have neuroprotective effects. The modulation of neuroinflammatory pathways could provide therapeutic benefits for conditions such as Alzheimer's disease and multiple sclerosis.
Case Study: Neuroprotective Effects
In preclinical studies, derivatives of this compound were shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer’s disease. The mechanism involved the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors .
Drug Development
The compound's unique structure makes it a candidate for further drug development. Its ability to interact with various biological targets suggests potential applications beyond oncology and neurology.
Research Findings
- Pharmacokinetics : Studies have shown favorable absorption and distribution characteristics, making it suitable for oral administration.
- Safety Profile : Preliminary toxicity assessments indicate a manageable safety profile, warranting further clinical investigation.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| UNC1062 | Mer Kinase Inhibition | 0.5 | |
| Similar Compound A | Neuroprotection | 0.8 | |
| Similar Compound B | Anti-inflammatory | 1.2 |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | >70% |
| Half-life | 6 hours |
| Metabolism | Hepatic |
Chemical Reactions Analysis
Hydrolysis of Ethyl Ester Precursor
The carboxylic acid derivative is synthesized via base-catalyzed hydrolysis of its ethyl ester precursor, ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxylate (CAS: 1951445-20-7). This reaction proceeds under mild conditions to avoid decomposition of the sensitive trans-4-hydroxycyclohexylamino group .
Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Reagents | NaOH (2.0 equiv) |
| Solvent | THF/H₂O (3:1 v/v) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 12 hours |
| Yield | >99% (crude) |
| Purification | Acidification (HCl to pH 3–4) |
The hydrolysis mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl, followed by deprotonation and elimination of ethanol. The product precipitates upon acidification due to its low solubility in acidic media .
Amide Bond Formation
The carboxylic acid undergoes activation and coupling with amines to form amide derivatives, a critical step in modifying its pharmacological properties.
Representative Amide Couplings
Activation typically employs carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) with catalytic HOAt or DMAP. The reaction is sensitive to steric hindrance from the trans-4-hydroxycyclohexyl group, requiring optimized stoichiometry .
Salt Formation
The compound forms sodium salts under basic conditions, enhancing solubility for formulation purposes.
Stability Under Oxidative and Reductive Conditions
The pyrimidine core and cyclohexanol moiety exhibit moderate stability:
| Condition | Outcome |
|---|---|
| H₂O₂ (3%, 24h) | No degradation (HPLC) |
| NaBH₄ (excess, MeOH) | Partial reduction of amide (10% byproduct) |
| Light (UV, 48h) | 5% decomposition |
Functionalization at the Pyrimidine Ring
The C4-amino group participates in nucleophilic substitution with electrophiles:
| Reactant | Product | Yield |
|---|---|---|
| Acetyl chloride | N-acetyl derivative | 90% |
| Methyl iodide | N-methylated analog | 65% |
Reactions occur in DMF with K₂CO₃ as a base, retaining stereochemistry at the cyclohexanol group .
Degradation Pathways
Under harsh acidic or thermal conditions (>100°C), the compound undergoes:
-
Decarboxylation : Loss of CO₂ at C5 (major pathway).
-
Ring-opening : Cleavage of the pyrimidine ring (minor pathway).
Preparation Methods
Starting Materials and Initial Steps
- The key intermediate is often a substituted pyrimidine derivative bearing leaving groups or reactive sites at the 2- and 4-positions.
- The hydroxycyclohexylamine is prepared or procured as the (1r,4r)-4-hydroxycyclohexylamine enantiomer to ensure stereochemical integrity.
Introduction of the Butylamino Group
- The butylamino substituent is introduced via nucleophilic substitution on a suitable pyrimidine precursor, typically a halogenated pyrimidine such as 2-chloropyrimidine-5-carboxylic acid derivatives.
- The reaction is carried out in organic solvents under controlled temperature, often with base catalysis to facilitate substitution.
Coupling with (1r,4r)-4-hydroxycyclohexylamine
- The 4-position amino substituent is introduced by reaction of the pyrimidine intermediate with (1r,4r)-4-hydroxycyclohexylamine.
- This step is usually performed under mild heating in solvents like ethanol or dimethylformamide (DMF), with or without catalysts.
- The stereochemistry is preserved by using enantiomerically pure amine.
Carboxylic Acid Formation and Purification
- The carboxylic acid group at the 5-position is either retained from the starting material or introduced by oxidation/hydrolysis steps.
- Purification is achieved by crystallization, extraction, and drying, often after drying over sodium sulfate and concentration of organic layers.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields reported for the synthesis of this compound or closely related analogs in the patent literature:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution (butylamino) | Butylamine, base, organic solvent (e.g., ethanol) | 25–60 °C | 1–3 hours | 70–80 | Drying over Na2SO4, concentration step |
| Coupling with (1r,4r)-4-hydroxycyclohexylamine | (1r,4r)-4-hydroxycyclohexylamine, solvent (ethanol/DMF) | 40–80 °C | 2–5 hours | 75–85 | Stereochemical control essential |
| Carboxylic acid formation/purification | Hydrolysis or oxidation, acid/base workup | 20–80 °C | 1–2 hours | 80–90 | Crystallization and filtration |
Representative Experimental Procedure (From Patent US9567326B2)
- The combined organic layers after substitution reactions are dried over sodium sulfate and concentrated under reduced pressure.
- The residue is purified by recrystallization from ethanol or ethyl acetate to yield the target compound as a solid.
- The final compound is characterized by standard analytical techniques (NMR, mass spectrometry) confirming the substitution pattern and purity.
Analytical Data and Purity Considerations
- Purity is typically >98% as confirmed by chromatographic and spectroscopic methods.
- The stereochemistry of the hydroxycyclohexyl substituent is verified by chiral HPLC and NMR.
- Mass spectrometry confirms molecular weight consistent with 2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with ethyl ester precursors (e.g., ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate) via nucleophilic substitution or coupling reactions. and suggest ester intermediates are common in pyrimidine synthesis.
- Step 2 : Hydrolyze the ester group using NaOH (60°C, pH 5 post-hydrolysis) to yield the carboxylic acid derivative. This step is critical for purity; acidification with dilute HCl precipitates the product .
- Optimization : Refluxing with amines (e.g., 2-phenylethylamine) under controlled conditions (e.g., DMSO:water solvent systems) improves substitution efficiency .
- Key Data :
- Ethyl ester hydrolysis typically achieves >90% yield when reaction pH and temperature are tightly controlled .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- 1H NMR : Confirm substituent positions (e.g., butylamino and cyclohexylamino groups) via chemical shifts. For example, aromatic protons in pyrimidine rings appear at δ 6.5–8.5 ppm, while alkyl groups resonate at δ 1.0–2.5 ppm .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C₁₅H₂₆N₄O₃). Discrepancies >2 ppm suggest impurities or incorrect functionalization .
- Melting Point : Compare with literature values (e.g., analogs like 4-amino-2-hydroxy-5-pyrimidinecarboxylic acid melt at 216–218°C) to assess crystallinity .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture, as analogs like 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid degrade rapidly in humid environments .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free amines or oxidized species .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Methodology :
- SAR Analysis : Compare with analogs (e.g., 2-amino-4-oxo-thieno[2,3-d]pyrimidines in ). For instance:
- Hydrophobic substituents (e.g., butylamino) enhance membrane permeability but may reduce solubility.
- Hydroxycyclohexyl groups improve hydrogen-bonding interactions with target proteins, as seen in kinase inhibitors .
- Data-Driven Design : Use computational tools (e.g., molecular docking) to predict binding affinities before synthesizing derivatives .
Q. How should researchers resolve contradictions in synthetic yield data across similar pyrimidine derivatives?
- Case Study :
- : Reports 72–96% yields for thieno-pyrimidines via thiourea coupling.
- : Achieves 70% yield for pyrimidine-5-carbonitriles using 2-methylthiopyrimidine precursors.
- Resolution Strategies :
- Parameter Optimization : Adjust reaction time (e.g., overnight reflux vs. 6 hours) and catalyst loading (e.g., EDCI/HOBT in ).
- Byproduct Analysis : Use UPLC (as in ) to identify side products (e.g., unhydrolyzed esters or dimerized species) that reduce yield .
Q. What advanced analytical methods are recommended for detecting and quantifying process-related impurities?
- Methodology :
- UPLC-PDA/MS : Resolve impurities like unreacted esters or hydrolyzed byproducts (e.g., 4-((3-chloro-4-methoxybenzyl)amino)-2-methylpyrimidine-5-carboxylic acid) with <0.1% detection limits .
- Reference Standards : Use structurally characterized impurities (e.g., 2-chloro-4-fluoro-5-(2,6-dioxopyrimidin-1-yl)benzoic acid) for calibration .
- Data Interpretation :
- Impurity profiles must comply with ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities in APIs) .
Q. How can researchers validate the compound’s role in target-specific assays (e.g., enzyme inhibition)?
- Methodology :
- Assay Design : Use fluorescence polarization or SPR to measure binding kinetics. For example, pyrimidine carboxylates in show nM affinity for serine/threonine kinases.
- Control Experiments : Include negative controls (e.g., 4-amino-5-methylpyrimidine in ) to rule out nonspecific interactions .
- Data Validation :
- IC₅₀ values should be reproducible across ≥3 independent experiments with SEM <10% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
